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Compound of Interest

Compound Name: 5-(3-Fluorophenyl)nicotinic acid

Cat. No.: B170099 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic analysis of 5-(3-
Fluorophenyl)nicotinic acid, a key organic compound with potential applications in

pharmaceutical research and development. This document outlines the expected spectroscopic

characteristics and provides standardized protocols for its analysis using Nuclear Magnetic

Resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and Mass

Spectrometry (MS).

Introduction
5-(3-Fluorophenyl)nicotinic acid (Chemical Formula: C₁₂H₈FNO₂, Molecular Weight: 217.20

g/mol , CAS: 181705-88-4) is a derivative of nicotinic acid (Vitamin B3).[1][2] The introduction

of a 3-fluorophenyl group to the pyridine ring can significantly alter its physicochemical and

biological properties, making it a compound of interest in drug discovery. Spectroscopic

analysis is crucial for the unambiguous identification and characterization of this molecule,

ensuring its purity and structural integrity.

Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for 5-(3-
Fluorophenyl)nicotinic acid based on the analysis of its parent compound, nicotinic acid, and
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the known effects of a 3-fluorophenyl substituent.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~13.5 br s 1H -COOH

~9.1 d 1H H-2 (Pyridine)

~8.8 d 1H H-6 (Pyridine)

~8.4 t 1H H-4 (Pyridine)

~7.8 m 1H H-2' (Fluorophenyl)

~7.6 m 1H H-6' (Fluorophenyl)

~7.5 m 1H H-5' (Fluorophenyl)

~7.3 m 1H H-4' (Fluorophenyl)

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
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Chemical Shift (δ) ppm Assignment

~166.0 -COOH

~162.0 (d, ¹JCF ≈ 245 Hz) C-3' (Fluorophenyl)

~153.0 C-2 (Pyridine)

~150.0 C-6 (Pyridine)

~140.0 C-4 (Pyridine)

~138.0 (d) C-1' (Fluorophenyl)

~131.0 (d) C-5' (Fluorophenyl)

~130.0 C-5 (Pyridine)

~125.0 C-3 (Pyridine)

~123.0 (d) C-6' (Fluorophenyl)

~116.0 (d) C-4' (Fluorophenyl)

~115.0 (d) C-2' (Fluorophenyl)

Table 3: Expected FT-IR Spectral Data (KBr Pellet)
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Wavenumber (cm⁻¹) Intensity Assignment

3100-2500 Broad O-H stretch (Carboxylic acid)

~3070 Medium C-H stretch (Aromatic)

~1710 Strong C=O stretch (Carboxylic acid)

~1600, ~1580, ~1470 Medium-Strong
C=C and C=N stretch

(Aromatic rings)

~1300 Medium C-N stretch (Pyridine)

~1250 Strong C-F stretch

~1100 Medium C-O stretch

~900-650 Medium-Strong
C-H out-of-plane bending

(Aromatic)

Table 4: Expected Mass Spectrometry Data

Technique Mode Expected m/z Ion

ESI Positive 218.0612 [M+H]⁺

ESI Negative 216.0456 [M-H]⁻

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and proton/carbon environment of 5-(3-
Fluorophenyl)nicotinic acid.

Instrumentation: 500 MHz NMR Spectrometer

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 5-(3-Fluorophenyl)nicotinic acid
in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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¹H NMR Acquisition:

Tune and shim the spectrometer.

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve

a good signal-to-noise ratio.

Typical parameters: pulse angle 30°, acquisition time 2-4 s, relaxation delay 2 s.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Typical parameters: pulse angle 45°, acquisition time 1-2 s, relaxation delay 2-5 s.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52

ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 5-(3-Fluorophenyl)nicotinic acid.

Instrumentation: FT-IR Spectrometer with a KBr press.

Procedure:

Sample Preparation:

Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr)

using an agate mortar and pestle until a fine, homogeneous powder is obtained.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Spectrum Acquisition:

Record a background spectrum of the empty sample compartment.
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Place the KBr pellet in the sample holder and acquire the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 5-(3-
Fluorophenyl)nicotinic acid.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF) with an Electrospray

Ionization (ESI) source.

Procedure:

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL)

in a suitable solvent such as methanol or acetonitrile.

Analysis:

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Acquire mass spectra in both positive and negative ion modes over a suitable mass range

(e.g., m/z 50-500).

Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and

compare it with the calculated theoretical mass. Analyze any significant fragment ions to

support the proposed structure.

Visualizations
Chemical Structure
Caption: Chemical structure of 5-(3-Fluorophenyl)nicotinic acid.

General Experimental Workflow
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Caption: General workflow for spectroscopic analysis.

Potential Drug Discovery Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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